6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide
Description
Properties
IUPAC Name |
6-ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-2-13-8-6-3-7(8)5-12(4-6)9(10)11/h6-8H,2-5H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJQUWKILJBMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multigram Synthesis via Strecker Reaction and Cyclization
A highly efficient and scalable approach reported involves the following sequence:
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Diastereoselective Strecker Reaction of 3-oxocyclobutanecarboxylate | Benzylamine, TMSCN, MeOH, low temperature (-10 °C) | Major diastereomer isolated in 64% yield with dr ~92:8; scalable to 366 g batch |
| 2 | Partial Hydrolysis of Nitrile to Amide | H2SO4 in trifluoroacetic acid (CF3COOH) | Nearly quantitative yield; ester moiety remains intact |
| 3 | Cyclization to Bicyclic Imide | t-BuOK mediated cyclization | Target bicyclic system isolated as hydrochloride salt in 84% yield |
| 4 | Catalytic Hydrogenolysis | Hydrogenation to remove protecting groups | 91% yield on up to 30 g scale |
This sequence efficiently produces the bicyclic core with the desired functional groups, providing a key building block for further derivatization.
Protection and Functional Group Transformations
Monoprotection of Amino Groups: To achieve selective functionalization, free amino groups on the bicyclic system are protected using benzaldehyde to form imines, followed by reduction and N-Boc protection.
Alkylation Reactions: Alkylation of the bicyclic amine with benzyl bromide yields dibenzyl derivatives useful for further synthetic elaboration.
Reduction and Deprotection: Borane dimethyl sulfide complex (BH3·Me2S) is used for reductions, and catalytic hydrogenolysis removes protecting groups, enabling access to various substituted bicyclic diamines.
Alternative Synthetic Routes
Other reported methods for the bicyclic core include:
Thermal, Photochemical, or Metal-Catalyzed Intramolecular [2+2] Cycloadditions: These methods enable formation of the bicyclic framework from cyclobutane or oxaspiro intermediates.
Double Mannich Reactions: Cyclobutanone derivatives undergo double Mannich reactions to yield 3-azabicyclo[3.1.1]heptane scaffolds.
These approaches provide synthetic flexibility depending on substrate availability and desired substitution patterns.
Reaction Conditions and Optimization
Industrial-scale synthesis often employs optimized reaction conditions to maximize yield and purity:
| Reaction Step | Conditions | Notes |
|---|---|---|
| Strecker Reaction | Low temperature (-10 °C), MeOH solvent, dropwise addition of TMSCN | Controls diastereoselectivity and minimizes side reactions |
| Hydrolysis | Acidic conditions with sulfuric acid in CF3COOH | Selective hydrolysis of nitrile without ester cleavage |
| Cyclization | Basic conditions using t-BuOK | Efficient intramolecular imide formation |
| Hydrogenolysis | Catalytic hydrogenation under mild pressure | High yield, scalable |
Advanced techniques such as continuous flow chemistry have been suggested to further improve reaction efficiency and reproducibility at industrial scales.
Summary of Key Research Findings
The Strecker reaction on 3-oxocyclobutanecarboxylate is a cornerstone step enabling diastereoselective access to key intermediates.
Intramolecular cyclization under basic conditions efficiently forms the bicyclic imide core.
Protection and deprotection strategies allow selective functionalization and derivatization.
The synthetic route is scalable to multigram quantities with high overall yields (~65% over six steps for monoprotected diamines).
Reaction conditions have been optimized to preserve sensitive functional groups such as esters during hydrolysis.
Catalytic hydrogenolysis is effective for removing protecting groups with minimal side reactions.
Data Table: Representative Yields and Conditions for Key Steps
| Step | Reaction | Reagents/Conditions | Yield (%) | Scale (g) | Notes |
|---|---|---|---|---|---|
| 1 | Strecker Reaction | Benzylamine, TMSCN, MeOH, -10 °C | 64 | 366 | Diastereomeric ratio 92:8 |
| 2 | Partial Hydrolysis | H2SO4 in CF3COOH | ~100 | Multigram | Ester intact |
| 3 | Cyclization | t-BuOK, basic medium | 84 | Multigram | Bicyclic imide hydrochloride salt |
| 4 | Catalytic Hydrogenolysis | H2, Pd catalyst | 91 | 30 | Key building block isolation |
| 5 | Reduction (BH3·Me2S) | Borane complex | 93 | Laboratory scale | For protected amines |
| 6 | N-Boc Protection | Boc2O, base | 92 | Laboratory scale | Protection of amines |
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its unique bicyclic structure enhances its utility as an intermediate in various synthetic pathways.
Biological Research
In biological studies, this compound is used to explore interactions between bicyclic amines and biological targets, such as receptors and enzymes. It acts as a probe to investigate binding affinities and specificities, contributing to our understanding of molecular interactions in biological systems.
Medicinal Chemistry
The compound has potential applications in drug discovery as a lead compound for developing new therapeutic agents. Its structural characteristics may be leveraged to enhance the efficacy and safety profiles of drugs targeting specific diseases. For instance, modifications of similar bicyclic structures have shown improved physicochemical properties in antihistamine drugs like Rupatidine, indicating the potential for similar advancements with this compound .
Industrial Applications
In the industrial sector, this compound can be employed in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced polymers and coatings, which are essential in various manufacturing processes .
Case Study 1: Drug Development
A recent study explored the modification of bicyclic structures to enhance drug efficacy in antihistamines by replacing pyridine rings with azabicyclo frameworks, demonstrating significant improvements in pharmacological properties . This suggests that similar approaches using this compound could yield promising therapeutic candidates.
Case Study 2: Biological Interaction Studies
Research investigating the binding interactions of bicyclic amines with neurotransmitter receptors has highlighted the potential of compounds like this compound to serve as effective probes in neuropharmacology, aiding in the development of new treatments for neurological disorders.
Mechanism of Action
The mechanism by which 6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural and functional differences between 6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide and related bicyclic compounds:
Key Observations:
Replacement of nitrogen with oxygen (3-oxa analog) reduces basicity and alters hydrogen-bonding capacity, impacting target selectivity .
Scaffold Rigidity :
- The [3.1.1]heptane core provides greater rigidity than the [3.2.0]heptane system in ’s thia-containing compound, which may enhance binding affinity to conformationaly constrained targets .
Functional Group Diversity :
- Carboximidamide vs. carboxylic acid groups () dictate ionization states at physiological pH, influencing solubility and protein interactions .
Research Findings and Implications
- Synthetic Accessibility : Ethoxy-substituted bicyclic compounds are typically synthesized via nucleophilic substitution or cycloaddition reactions. The ethoxy group’s steric bulk may complicate synthetic routes compared to hydroxyl analogs .
- Biological Relevance : The carboximidamide group’s ability to mimic guanidine or amidine moieties suggests utility in designing protease inhibitors or nucleotide analogs. Thia-containing analogs () demonstrate antibacterial activity, implying that the target compound could be optimized for similar targets .
Biological Activity
6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity, synthesis, and relevant case studies related to this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which contributes to its biological properties. Its molecular formula is , with a molecular weight of approximately 158.21 g/mol. The structure includes an ethoxy group and a carboximidamide functional group, which are critical for its interaction with biological targets.
Antihistamine Properties
Recent studies have demonstrated that derivatives of 3-azabicyclo[3.1.1]heptanes, including this compound, exhibit significant antihistamine activity. The incorporation of this bicyclic framework into antihistamine drugs has shown improved physicochemical properties compared to traditional antihistamines, such as better solubility and bioavailability .
The biological activity of this compound is primarily attributed to its ability to act as a selective antagonist at histamine receptors, particularly the H1 receptor. This action can lead to reduced allergic responses and inflammation in various biological systems.
Case Studies
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the bicyclic structure. Recent methodologies have focused on improving yields and reducing reaction times through optimized conditions and catalysts.
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Bioavailability : Studies indicate that 6-Ethoxy-3-azabicyclo[3.1.1]heptane derivatives possess high bioavailability scores, suggesting effective absorption in biological systems.
- Selectivity : The compound demonstrates selective binding affinity for specific histamine receptors, which is crucial for minimizing side effects associated with non-selective antihistamines.
- Toxicology : Preliminary toxicological assessments suggest a favorable safety profile, with low cytotoxicity observed in various cell lines.
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm bicyclic structure and substituent placement. Key signals include:
- Ethoxy protons: δ 1.2–1.4 ppm (triplet) and δ 3.4–3.6 ppm (quartet) .
- Carboximidamide NH: δ 6.8–7.2 ppm (broad singlet) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 224.15) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Use validated cell lines (e.g., HEK-293 for receptor binding) and control compounds in triplicate .
- Purity verification : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity before bioassays .
- Meta-analysis : Cross-reference data from multiple studies, noting differences in experimental conditions (e.g., pH, solvent) .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular docking : Software like AutoDock Vina simulates binding to receptors (e.g., serotonin 5-HT3 receptors). Focus on key residues (e.g., Trp183 for hydrophobic interactions) .
- Pharmacophore modeling : Identifies essential structural features (e.g., bicyclic core and carboximidamide) for activity .
- MD simulations : Assess binding stability over 100-ns trajectories to evaluate target engagement .
How does the compound’s stability under physiological conditions affect experimental design?
Basic Research Question
- pH stability : Perform kinetic studies in buffers (pH 4–8) to identify degradation products via LC-MS .
- Temperature sensitivity : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the ethoxy group .
- In vitro assays : Pre-incubate compound in simulated biological fluids (e.g., PBS with 10% FBS) to mimic physiological stability .
What strategies are recommended for scaling up synthesis without compromising yield?
Advanced Research Question
- Flow chemistry : Continuous reactors improve heat and mass transfer for exothermic steps (e.g., alkylation) .
- Catalyst recycling : Immobilized catalysts (e.g., Pd on carbon) reduce costs in large-scale reactions .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to optimize endpoint determination .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., enzymes in neurotransmitter pathways) and assess activity loss .
- Radiolabeling : Incorporate ¹⁴C into the ethoxy group for tracer studies in pharmacokinetic assays .
- Transcriptomics : RNA-seq identifies downstream genes modulated by the compound in treated cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
